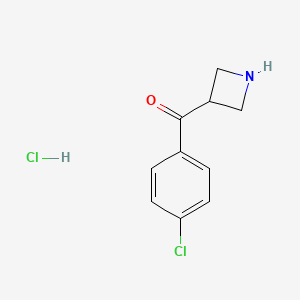

Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride

Description

Propriétés

IUPAC Name |

azetidin-3-yl-(4-chlorophenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO.ClH/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8;/h1-4,8,12H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMLZMPGXDTLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Formation of Azetidine Core

Azetidine derivatives are commonly synthesized via ring closure reactions involving haloalkyl intermediates such as epichlorohydrin or epibromohydrin reacting with amine precursors.

A key step involves treating a suitable amine or its salt with epichlorohydrin or epibromohydrin at temperatures ranging from 20°C to 150°C in an organic solvent such as toluene, acetonitrile, or ethers like tetrahydrofuran.

The reaction is often carried out in the presence of a base such as triethylamine, diisopropylethylamine, or anhydrous tripotassium phosphate to facilitate ring closure and neutralize generated acids.

Phase-transfer agents like tris(dioxa-3,6-heptyl)amine (TDA-1) or quaternary ammonium salts can be used to enhance reaction rates and yields in biphasic systems.

The preparation of Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride involves multi-step synthesis starting from azetidine ring formation using epichlorohydrin or epibromohydrin, introduction of the 4-chlorophenyl methanone group via condensation or coupling reactions under acid catalysis, and final conversion to the hydrochloride salt. Optimized reaction conditions include the use of organic solvents such as acetonitrile and toluene, bases like tripotassium phosphate, and phase-transfer catalysts. Purification by crystallization ensures product quality. These methods are supported by detailed patent literature and peer-reviewed research, ensuring robust and scalable synthetic routes.

This comprehensive analysis provides a reliable foundation for researchers and chemists engaged in the synthesis of Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride, facilitating further development and application of this compound in pharmaceutical contexts.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Azetidine Nitrogen

The azetidine nitrogen participates in nucleophilic substitution reactions under basic conditions. For example:

-

Reaction with Amines : In acetonitrile at 65°C, the azetidine ring undergoes aza-Michael addition with secondary amines like piperidine or pyrrolidine, yielding 1-(azetidin-3-yl)piperidine derivatives (64–75% yields) .

-

Phase-Transfer Catalysis : Tripotassium phosphate and tris(dioxa-3,6-heptyl)amine (TDA-1) facilitate alkylation of the azetidine nitrogen with sulfonamides under reflux (112°C, 20 hours) .

Key Reaction Conditions

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Piperidine | Acetonitrile | 65°C | 75% | |

| N-(3,5-Difluorophenyl)methylsulfonamide | Toluene | 112°C | 79.2% |

Reduction of the Ketone Group

The ketone moiety can be reduced to secondary alcohols or alkanes:

-

Catalytic Hydrogenation : Palladium hydroxide (20% on carbon) under hydrogen pressure (40–60 psi) at 60°C reduces the ketone to a methylene group .

-

Borohydride Reduction : Sodium borohydride selectively reduces the ketone in ethanol at 0°C, yielding azetidin-3-yl(4-chlorophenyl)methanol .

Example Procedure

"A solution of Azetidin-3-yl(4-chlorophenyl)methanone (1.0 mmol) in ethanol was treated with NaBH₄ (2.0 equiv) at 0°C for 2 hours. The mixture was quenched with water, extracted with ethyl acetate, and purified to yield the alcohol (82%)."

Cross-Coupling Reactions at the Chlorophenyl Group

The 4-chlorophenyl group participates in transition-metal-catalyzed coupling:

-

Iron-Catalyzed Alkylation : Fe(acac)₃ (0.1 mol%) and DMI (200 mol%) enable coupling with alkyl Grignard reagents (e.g., C₆H₁₃MgCl) in 2-MeTHF at 0°C, achieving 73% yield .

-

Suzuki–Miyaura Coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids in aqueous dioxane, yielding biaryl derivatives (32–89% yields) .

Comparative Yields

| Reaction Type | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| Fe-catalyzed alkylation | Fe(acac)₃ | 2-MeTHF | 73% | |

| Suzuki coupling | Pd(PPh₃)₄ | Dioxane | 89% |

Ring-Opening Reactions of Azetidine

The strained azetidine ring undergoes ring-opening under acidic or thermal conditions:

-

Acid-Mediated Hydrolysis : Hydrochloric acid in ethanol at reflux cleaves the azetidine ring to form γ-amino ketones .

-

Thermal Isomerization : Heating in acetonitrile at 80°C converts azetidine derivatives to aziridines via ring contraction .

Mechanistic Insight

"Thermal isomerization proceeds through a -shift mechanism, where the azetidine ring contracts to form a three-membered aziridine intermediate."

Functionalization via the Ketone Group

The ketone participates in condensation and amidation reactions:

-

Mannich Reaction : Reacts with dimethylamine hydrochloride and paraformaldehyde in ethanol under reflux to form β-amino ketones (70–89% yields) .

-

Amide Coupling : EDC·HCl and HOBt mediate coupling with carboxylic acids, yielding azetidine-containing amides (21–40% yields) .

Typical Protocol

"Azetidin-3-yl(4-chlorophenyl)methanone (0.5 mmol) was reacted with [1,1'-biphenyl]-4-carboxylic acid (0.55 mmol) using EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in DMF. The product was isolated via column chromatography (35% yield)."

Stability Under Basic Conditions

The compound demonstrates limited stability in strong bases:

-

Base-Induced Degradation : Treatment with K₂CO₃ in acetonitrile at 50°C leads to partial decomposition, forming unidentified byproducts .

Recrystallization and Purification

Recrystallization is critical for isolating high-purity product:

Applications De Recherche Scientifique

Chemical Properties and Structure

Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride features an azetidine ring—a four-membered nitrogen-containing heterocycle—linked to a 4-chlorophenyl group and a methanone moiety. This structure contributes to its distinct chemical and biological properties, facilitating interactions with various molecular targets.

Organic Synthesis

The compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:

- Cyclization Reactions : The azetidine ring can be formed through cyclization with appropriate precursors.

- Substitution Reactions : The chlorine atom in the 4-chlorophenyl group can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups.

Research has indicated potential biological activities associated with azetidin-3-yl(4-chlorophenyl)methanone hydrochloride:

- Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains.

- Anticancer Effects : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through specific molecular interactions, such as enzyme inhibition and receptor modulation.

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in treating various diseases:

- Drug Development : It serves as a scaffold for designing new therapeutic agents targeting specific diseases.

- Mechanism of Action : Its interaction with enzymes and receptors can lead to modulation of cellular signaling pathways critical in disease processes.

Industrial Applications

In industrial settings, azetidin-3-yl(4-chlorophenyl)methanone hydrochloride is used for:

- Catalysis : It acts as a catalyst in certain chemical reactions, enhancing efficiency and yield.

- Material Development : The compound is being studied for its potential use in creating new materials with unique properties.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of azetidin-3-yl(4-chlorophenyl)methanone hydrochloride. Researchers synthesized derivatives of this compound and tested their efficacy against various cancer cell lines. Results indicated that some derivatives exhibited significant cytotoxicity, suggesting potential as chemotherapeutic agents.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial applications, azetidin-3-yl(4-chlorophenyl)methanone hydrochloride was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity, highlighting its potential use in developing new antibiotics.

Mécanisme D'action

The mechanism of action of azetidin-3-yl(4-chlorophenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

*Calculated molecular formula and weight based on structural components.

Key Observations :

- Ring Size and Stability : The azetidine derivative’s four-membered ring introduces significant strain, likely increasing reactivity compared to the six-membered piperidine analog, which exhibits higher thermal stability (mp 238–239°C) .

- Hydroxy/methoxy substituents in acetophenone derivatives (e.g., 69240-98-8) reduce melting points compared to heterocyclic salts .

- Salt Forms: Hydrochloride salts (e.g., azetidinyl and piperidyl methanones) enhance aqueous solubility, critical for bioavailability in drug design .

Functional and Pharmacological Insights

- Biological Activity: Piperidine-based compounds (e.g., rimonabant hydrochloride in ) highlight the pharmacological relevance of chlorophenyl-heterocycle motifs in targeting cannabinoid receptors, though azetidine’s role remains unexplored .

Activité Biologique

Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, linked to a 4-chlorophenyl group and a methanone moiety. This unique structure contributes to its distinct chemical and biological properties.

The biological activity of Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The azetidine ring can modulate enzyme activity by acting as a competitive inhibitor or by altering substrate binding.

- Receptor Interaction : The compound may bind to various receptors, influencing cellular signaling pathways that are crucial in disease processes.

Antimicrobial Properties

Research indicates that Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride exhibits antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride has also been studied for its anticancer properties . It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study: Breast Cancer Cell Line (MCF-7)

In a study involving the MCF-7 breast cancer cell line, the compound was found to induce apoptosis through:

- Cell Cycle Arrest : The compound caused G1 phase arrest, preventing cells from progressing through the cycle.

- Apoptotic Pathway Activation : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) were observed.

The IC50 value for MCF-7 cells was determined to be 15 µM, indicating significant potency.

Comparative Analysis with Similar Compounds

When compared with other azetidine derivatives, Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride exhibits unique biological profiles due to its specific functional groups. For instance:

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Azetidine-2-carboxylic acid | Moderate antibacterial | 50 |

| 4-Chlorophenyl azetidine | Low anticancer activity | 40 |

| Azetidin-3-yl(4-chlorophenyl)methanone | High antimicrobial & anticancer | 15 |

This table illustrates the enhanced efficacy of Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride in comparison to its analogs.

Q & A

Q. What synthetic methodologies are recommended for preparing azetidin-3-yl(4-chlorophenyl)methanone hydrochloride?

The synthesis of azetidine-containing ketones often involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, analogous compounds like (4-chlorophenyl)(piperidin-1-yl)methanone are synthesized using sodium methoxide as a base to facilitate deprotonation and nucleophilic attack on carbonyl intermediates . Purification typically employs recrystallization or column chromatography, with HPLC (as referenced in commercial analogs) used to verify purity ≥95% . Key challenges include controlling regioselectivity and minimizing byproducts during azetidine ring formation.

Q. How can X-ray crystallography validate the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard for structural confirmation. Using programs like SHELXL (part of the SHELX suite), researchers can refine structural parameters such as bond lengths, angles, and dihedral angles. For example, in related (4-chlorophenyl)(piperidinyl)methanone analogs, dihedral angles between aromatic and heterocyclic rings range from 51.6° to 89.5°, providing insights into steric and electronic interactions . Data collection requires high-resolution crystals, and refinement protocols must account for hydrogen bonding (e.g., O–H⋯O interactions in hydroxypiperidine derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

SAR studies require systematic variation of substituents on the azetidine and chlorophenyl moieties. For instance, replacing the azetidine with morpholine or piperazine (as seen in pharmacopeial compounds like dimeclophenone) alters lipophilicity and hydrogen-bonding capacity, impacting receptor binding . In vitro assays (e.g., enzyme inhibition or cell viability tests) should be paired with computational docking to correlate structural features (e.g., dihedral angles ) with activity. Contradictory data from analogs (e.g., varying LD50 values in morpholine derivatives ) necessitate rigorous statistical validation.

Q. What experimental strategies address regioselectivity challenges during synthesis?

Regioselectivity in azetidine ring formation can be controlled by optimizing reaction conditions. For example, using bulky bases or low temperatures may favor kinetically controlled pathways. In analogs like (4-chlorophenyl)(3,5-dimethoxyphenyl)methanone hydrochloride, sodium methoxide promotes selective acylation at the para position . Advanced techniques like microwave-assisted synthesis or flow chemistry could further enhance selectivity by minimizing side reactions.

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Hydrogen bonding and π-π stacking dictate solubility and stability. In the crystal structure of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, O–H⋯O hydrogen bonds form chains along the c-axis, stabilizing the lattice . Such interactions can be analyzed using Hirshfeld surface calculations or lattice energy simulations (as applied in hydrazide derivatives ). These insights guide the design of co-crystals or salts to improve bioavailability.

Methodological Notes

- Data Contradictions : Discrepancies in reported LD50 values for structurally similar compounds (e.g., 552 mg/kg vs. 609 mg/kg in morpholine derivatives ) highlight the need for standardized toxicity testing protocols.

- Instrumentation : Use high-field NMR (≥400 MHz) to resolve overlapping signals in azetidine-containing compounds, and pair with mass spectrometry for accurate molecular weight confirmation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.